4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 215.21 g/mol. It is classified as an amino acid derivative and a triazine compound, which are known for their diverse applications in medicinal chemistry and material science. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and its role as a ligand in various biochemical pathways .
The synthesis of 4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid can be achieved through several methods:
The molecular structure of 4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid features a triazine ring substituted with an amino group and a morpholine moiety. The InChI code for this compound is InChI=1S/C8H11N5O3/c9-7-10-5(6(14)15)11-8(12-7)13-1-3-16-4-2-13/h1-4H2,(H,14,15)(H,11,12)
.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 215.21 g/mol |
IUPAC Name | 4-amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid |
InChI Code | InChI=1S/C8H11N5O3/c9 |
4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid is involved in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
Property | Value |
---|---|
Appearance | White to off-white solid |
Solubility | Soluble in water |
Melting Point | Not specified |
Property | Value |
---|---|
pH (solution) | Neutral to slightly acidic |
Stability | Stable under normal conditions |
These properties indicate that the compound is suitable for various laboratory applications and can be handled safely under standard conditions.
4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid has several significant scientific uses:
This comprehensive overview highlights the importance of 4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid in both academic research and practical applications across multiple scientific disciplines.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7